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molecular formula C12H13FO2 B8814442 Ethyl 3-cyclopropyl-4-fluorobenzoate CAS No. 1063733-84-5

Ethyl 3-cyclopropyl-4-fluorobenzoate

Cat. No. B8814442
M. Wt: 208.23 g/mol
InChI Key: ZLCAYZOXLKCPSS-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

To a mixture of ethyl 4-fluoro-3-vinylbenzoate (Preparation 54, 48 g, 0.25 mol, 1 eq) and palladium (II) acetate (2.5 g, 10 mmol, 0.4 eq) in ether (300 mL) was added diazomethane in ether (1.5 mol, 6.0 eq). Then the mixture was stirred at room temperature overnight. The reaction was quenched with a solution of AcOH (75 mL) in water (100 mL). The mixture was filtrated and the filtrate was added saturated solution of sodium carbonate until pH=10. The organic phase was washed with brine (200 mL) and water (200 mL), dried over sodium sulfate and concentrated in vacuo to give title compound as brown liquid (51 g, 0.248 mol, 99.1%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mol
Type
solvent
Reaction Step Two
Yield
99.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[CH:13]=[CH2:14].[N+](=[CH2:17])=[N-]>CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:13]1([C:3]2[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=2[F:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:17][CH2:14]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OCC)C=C1)C=C
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
2.5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
1.5 mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a solution of AcOH (75 mL) in water (100 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
ADDITION
Type
ADDITION
Details
the filtrate was added saturated solution of sodium carbonate until pH=10
WASH
Type
WASH
Details
The organic phase was washed with brine (200 mL) and water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)OCC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.248 mol
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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